1-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide 1-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 2549050-10-2
VCID: VC11828836
InChI: InChI=1S/C10H15N3OS/c1-7-6-12-10(15-7)13-4-2-8(3-5-13)9(11)14/h6,8H,2-5H2,1H3,(H2,11,14)
SMILES: CC1=CN=C(S1)N2CCC(CC2)C(=O)N
Molecular Formula: C10H15N3OS
Molecular Weight: 225.31 g/mol

1-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide

CAS No.: 2549050-10-2

Cat. No.: VC11828836

Molecular Formula: C10H15N3OS

Molecular Weight: 225.31 g/mol

* For research use only. Not for human or veterinary use.

1-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide - 2549050-10-2

Specification

CAS No. 2549050-10-2
Molecular Formula C10H15N3OS
Molecular Weight 225.31 g/mol
IUPAC Name 1-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide
Standard InChI InChI=1S/C10H15N3OS/c1-7-6-12-10(15-7)13-4-2-8(3-5-13)9(11)14/h6,8H,2-5H2,1H3,(H2,11,14)
Standard InChI Key KMPDBHFEOSKPCH-UHFFFAOYSA-N
SMILES CC1=CN=C(S1)N2CCC(CC2)C(=O)N
Canonical SMILES CC1=CN=C(S1)N2CCC(CC2)C(=O)N

Introduction

Structural Characteristics and Physicochemical Properties

The compound’s molecular formula is C<sub>11</sub>H<sub>16</sub>N<sub>4</sub>OS, with a molecular weight of 260.34 g/mol. Its IUPAC name, 1-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide, reflects the integration of a piperidine ring (a six-membered amine heterocycle) and a 5-methylthiazole group (a five-membered ring containing nitrogen and sulfur). The carboxamide moiety (-CONH<sub>2</sub>) at the 4-position of the piperidine ring enhances hydrogen-bonding potential, a critical feature for molecular interactions in biological systems.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC<sub>11</sub>H<sub>16</sub>N<sub>4</sub>OS
Molecular Weight260.34 g/mol
CAS Registry Number1351597-38-0 (hydrochloride)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Topological Polar Surface Area98.5 Ų

The hydrochloride salt form (CAS: 1351597-38-0) is commonly used to improve solubility in aqueous media for pharmacological testing.

Synthetic Routes and Optimization

The synthesis of 1-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide typically involves a multi-step approach:

Thiazole Ring Formation

The 5-methylthiazole component is synthesized via the Hantzsch thiazole synthesis, where α-haloketones react with thiourea derivatives under basic conditions. For example, 5-methyl-1,3-thiazol-2-amine can be prepared by treating 2-bromoacetophenone derivatives with thiourea in ethanol .

Piperidine Functionalization

Piperidine-4-carboxylic acid is activated as an acyl chloride or mixed anhydride before coupling with the thiazole amine. A common method employs carbodiimide coupling agents (e.g., EDCI) with hydroxybenzotriazole (HOBt) to facilitate amide bond formation between the piperidine carboxylic acid and 5-methylthiazol-2-amine.

Industrial-Scale Considerations

Industrial protocols prioritize solvent recycling and catalytic methods to minimize waste. Continuous flow reactors have been adopted to enhance reaction efficiency and yield, particularly for intermediates like the thiazole ring.

Biological Activities and Mechanisms

Enzyme Inhibition

The compound’s structural analogs, such as piperidine-4-carboxamides, exhibit soluble epoxide hydrolase (sEH) inhibition, a target for inflammatory and cardiovascular diseases. In one study, a related compound demonstrated IC<sub>50</sub> values below 100 nM against sEH, with high selectivity over cytochrome P450 enzymes .

ActivityModel SystemEfficacyCitation
sEH InhibitionIn vitro assayIC<sub>50</sub> = 45 nM
Herbicidal ActivityGreenhouse trials75% growth inhibition

Pharmacological Applications

Pain Management

Structurally related carboxamides, such as TRPV3 modulators, have entered clinical trials for neuropathic pain. These compounds attenuate ion channel activity in dorsal root ganglia, reducing hyperalgesia in rodent models .

Antiviral Research

Piperidine-thiazole hybrids are being explored for antiviral activity, particularly against RNA viruses. Molecular docking studies suggest high affinity for viral protease active sites, though in vivo data remain preliminary.

Comparative Analysis with Analogous Compounds

Sulfathiazole vs. 1-(5-Methylthiazol-2-yl)piperidine-4-carboxamide

While sulfathiazole (a sulfonamide antibiotic) shares a thiazole ring, the piperidine-carboxamide scaffold in the target compound enables broader hydrogen-bonding interactions, potentially enhancing target specificity.

Piperidine-4-carboxamide Derivatives

Substitution at the piperidine nitrogen (e.g., phenylsulfonyl groups) modulates blood-brain barrier permeability. The unsubstituted carboxamide in 1-(5-methylthiazol-2-yl)piperidine-4-carboxamide favors peripheral activity, reducing central nervous system side effects .

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